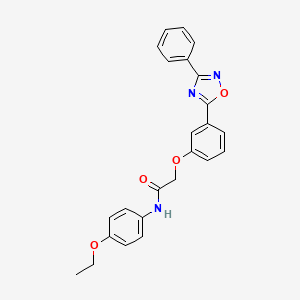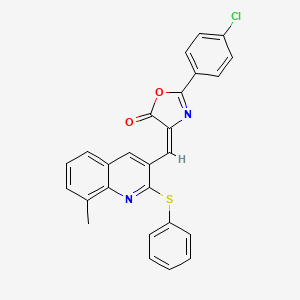
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. In
Mecanismo De Acción
The mechanism of action of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone varies depending on the application. In medicine, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In agriculture, it acts as a pesticide and herbicide by disrupting the metabolic pathways of pests and weeds. In material science, it exhibits fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone vary depending on the application. In medicine, it has been shown to have low toxicity and minimal side effects. In agriculture, it has been shown to have low environmental impact and minimal toxicity to non-target organisms. In material science, it exhibits good photostability and high quantum yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in various applications. However, its limitations include its relatively low solubility in water and its sensitivity to light and heat.
Direcciones Futuras
There are several future directions for the research of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone. In medicine, it could be further studied for its potential as a chemotherapeutic agent and for the treatment of inflammatory diseases. In agriculture, it could be further explored for its potential as a biopesticide and for the development of sustainable agriculture practices. In material science, it could be further investigated for its potential as a sensor and for the synthesis of novel materials with unique properties.
In conclusion, (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound with a wide range of potential applications in various fields. Its ease of synthesis, low toxicity, and versatility make it a promising compound for future research and development.
Métodos De Síntesis
The synthesis of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone involves the condensation reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-3-phenylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone has been extensively researched for its potential applications in various fields. In medicine, it has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. In agriculture, it has been explored for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-12-6-7-13-22)16-11-5-4-10-15(16)18-20-17(21-24-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYNHANRHIVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl](pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)




![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)


